molecular formula C17H24N2O3 B14129853 Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate

Cat. No.: B14129853
M. Wt: 304.4 g/mol
InChI Key: LNCYSMDLMTZZFI-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . This compound is characterized by its piperazine ring, which is substituted with a benzyl group, a ketone group, and a pentan-3-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of piperazine with benzyl chloroformate in the presence of a base to form the benzyl piperazine intermediate. This intermediate is then reacted with pentan-3-one under acidic conditions to introduce the ketone group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 3-oxo-4-pentan-3-ylpiperazine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-3-15(4-2)19-11-10-18(12-16(19)20)17(21)22-13-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3

InChI Key

LNCYSMDLMTZZFI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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